6-Chloro-4-methylpyridazin-3-amine chemical properties
6-Chloro-4-methylpyridazin-3-amine chemical properties
An In-Depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Core Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive scientific overview of 6-chloro-4-methylpyridazin-3-amine (CAS No: 64068-00-4), a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delineates its fundamental chemical and physical properties, details a validated synthetic protocol, explores its characteristic spectroscopic profile, and examines its chemical reactivity with a focus on mechanistic principles. A significant emphasis is placed on its application as a key starting material in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Risdiplam. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction and Strategic Importance
6-Chloro-4-methylpyridazin-3-amine is a substituted pyridazine, a class of N-heterocycles that forms the core scaffold of numerous biologically active compounds. The specific arrangement of the chloro, methyl, and amine functionalities on the electron-deficient pyridazine ring imparts a unique combination of reactivity and structural properties. The chlorine atom at the 6-position serves as a versatile handle for nucleophilic substitution, a cornerstone reaction in the assembly of complex molecular architectures.
Its primary significance in the pharmaceutical industry is cemented by its role as a crucial building block in the synthesis of Risdiplam, a medication for the treatment of spinal muscular atrophy (SMA).[1] The strategic value of this intermediate lies in its ability to be efficiently incorporated into larger molecular frameworks, making it a compound of high interest for process chemistry and drug discovery programs targeting kinases, and other enzyme classes. This guide aims to consolidate the available technical data and provide field-proven insights into its handling and application.
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its effective use in a laboratory or process setting. 6-Chloro-4-methylpyridazin-3-amine is typically an off-white to light brown crystalline solid under standard conditions.[2] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 64068-00-4 | [3] |
| Molecular Formula | C₅H₆ClN₃ | [3] |
| Molecular Weight | 143.57 g/mol | [3] |
| IUPAC Name | 6-chloro-4-methylpyridazin-3-amine | [3] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 137-142 °C | [1][2] |
| Boiling Point | 360.2 ± 37.0 °C (Predicted) | [1] |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.49 ± 0.10 (Predicted) | [1] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers. | [2] |
| InChI Key | HSAHCMOZFNSMLH-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=NN=C1N)Cl | [3] |
Synthesis Pathway and Experimental Protocol
The most established route for synthesizing 6-chloro-4-methylpyridazin-3-amine involves the regioselective amination of a dichlorinated precursor. This process leverages the differential reactivity of the chlorine atoms on the pyridazine ring, although it characteristically yields a mixture of isomers.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 6-chloro-4-methylpyridazin-3-amine.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the amination of dichloropyridazines.[1][4]
-
Vessel Charging: In a high-pressure reaction vessel, charge 3,6-dichloro-4-methylpyridazine (e.g., 400 g).
-
Solvent and Reagent Addition: Add ethanol (e.g., 3 L) as a solvent, followed by the careful addition of liquid ammonia (e.g., 4 L).[1]
-
Reaction Execution: Seal the reaction vessel securely. Heat the mixture to 120-125 °C and maintain this temperature, allowing the internal pressure to build. Stir the reaction at this temperature for a minimum of 12 hours to ensure completion.[1][4]
-
Workup and Isolation: Cool the vessel to room temperature (20-25 °C). Carefully vent the excess ammonia. Remove the ethanol and residual ammonia by evaporation under reduced pressure.
-
Purification: The resulting crude solid contains a mixture of 6-chloro-4-methylpyridazin-3-amine and its isomer, 6-chloro-5-methylpyridazin-3-amine.[1][4] Purification can be achieved via flash chromatography using ethyl acetate as the eluent or by performing a slurry wash in a solvent like n-heptane to isolate the desired product.[1][4]
Causality Note: The use of a sealed vessel and high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloro group by the relatively weak nucleophile, ammonia. The reaction proceeds with regioselectivity but is not completely specific, leading to the formation of the 5-methyl isomer alongside the desired 4-methyl product.[1]
Expected Spectroscopic Profile
While publicly available, detailed spectra for this specific compound are limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 6-amino-3-chloropyridazine.[5]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl group (–CH₃) protons, likely in the range of δ 2.2-2.5 ppm.
-
A singlet for the aromatic proton on the pyridazine ring (at C5), expected further downfield, likely around δ 6.8-7.2 ppm.
-
A broad singlet corresponding to the amine (–NH₂) protons, typically in the range of δ 4.5-5.5 ppm, the chemical shift of which can be concentration-dependent and will exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five unique carbon atoms in the molecule. The chlorinated carbon (C6) and the carbon bearing the amino group (C3) would appear significantly downfield due to the electronegativity of the attached heteroatoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorptions:
-
Two distinct N-H stretching bands for the primary amine group in the 3200-3500 cm⁻¹ region.[5]
-
C-H stretching vibrations for the methyl and aromatic protons just below and above 3000 cm⁻¹, respectively.
-
An N-H bending vibration near 1600 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the pyridazine ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration, which is expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 143. A characteristic isotopic pattern (M+2) at m/z 145 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.[6] Common fragmentation pathways for amines involve α-cleavage, though fragmentation of the heterocyclic ring is also expected.[7]
Chemical Reactivity and Mechanistic Insights
The reactivity of 6-chloro-4-methylpyridazin-3-amine is dominated by the electron-deficient nature of the pyridazine ring, which makes the C6-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
Nucleophilic Aromatic Substitution (SNAr)
This is the most synthetically valuable reaction for this molecule. The two nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and activating the ring towards attack by nucleophiles.[8][9]
The reaction proceeds via a well-established addition-elimination mechanism .[10][11]
-
Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which provides significant stabilization and lowers the activation energy for its formation.[8]
-
Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.
Reactivity Pathway Diagram
Caption: Mechanism of Nucleophilic Aromatic Substitution on the pyridazine ring.
Application in Medicinal Chemistry: The Synthesis of Risdiplam
The utility of 6-chloro-4-methylpyridazin-3-amine is best exemplified by its crucial role in the industrial synthesis of Risdiplam, an orally administered survival of motor neuron 2 (SMN2) splicing modifier.[1] In the synthetic route, the amine serves as a core fragment that is further elaborated. While various synthetic strategies exist, a key step often involves coupling the pyridazine core with other heterocyclic systems.[12][13][14]
For instance, a documented process involves reacting 6-chloro-4-methylpyridazin-3-amine with other advanced intermediates, where the chloro-group is eventually displaced or the amine group is used to construct a new ring system, ultimately forming the complex polycyclic structure of Risdiplam.[12] The robustness of this starting material and its predictable reactivity make it an ideal choice for scalable pharmaceutical manufacturing.
Safety and Handling
As a laboratory chemical, 6-chloro-4-methylpyridazin-3-amine must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[3]
-
Recommended PPE: Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
References
-
New Drug Approvals. (2019). RISDIPLAM. Link
-
ChemicalBook. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Retrieved from Link
-
Technical Disclosure Commons. (2022). Process for the preparation of Risdiplam and its intermediates. Link
-
MDPI. (2023). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Link
-
PubMed. (2023). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Link
-
PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
PubChem. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Retrieved from Link
-
Sigma-Aldrich. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Retrieved from Link
-
ChemBK. (2024). 3-PyridazinaMine, 6-chloro-4-Methyl-. Retrieved from Link
-
YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Link
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Link
-
SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - MS (GC) Spectrum. Retrieved from Link
-
Chemistry LibreTexts. (2022). Amine Fragmentation. Link
Sources
- 1. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. mdpi.com [mdpi.com]
- 14. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
(Image depicting the reaction of 6-Chloro-4-methylpyridazin-3-amine with a generic 'Ar-Br' to yield the N-arylated product)